1,2-Difluoro-4-propylbenzene
Overview
Description
1,2-Difluoro-4-propylbenzene is an organic compound with the molecular formula C9H10F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and a propyl group is attached at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Difluoro-4-propylbenzene can be synthesized through several methods. One common approach involves the fluorination of 4-propylbenzene. The reaction typically requires a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. This process often starts with the alkylation of benzene to introduce the propyl group, followed by selective fluorination using specialized fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-4-propylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of fluorine atoms, the compound can participate in EAS reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation: The propyl group can be oxidized to form corresponding carboxylic acids or ketones under suitable conditions.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor, NFSI
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a catalyst
Major Products Formed
Substitution Products: Various substituted benzene derivatives
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Partially or fully hydrogenated benzene derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2-difluoro-4-propylbenzene involves its interaction with molecular targets through its fluorinated and propyl groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the propyl group can influence the compound’s hydrophobicity and overall molecular conformation . These interactions can affect the compound’s binding affinity and specificity towards various biological targets, including enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluorobenzene: Lacks the propyl group, making it less hydrophobic and potentially less reactive in certain contexts.
4-Propylbenzene: Lacks the fluorine atoms, resulting in different chemical reactivity and interaction profiles.
1,4-Difluoro-2-propylbenzene: A positional isomer with different substitution patterns, leading to variations in chemical and physical properties.
Uniqueness
1,2-Difluoro-4-propylbenzene is unique due to the specific positioning of its substituents, which imparts distinct chemical properties and reactivity. The presence of both fluorine atoms and a propyl group allows for a diverse range of chemical transformations and applications, making it a valuable compound in various research and industrial fields .
Properties
IUPAC Name |
1,2-difluoro-4-propylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPIFCJALPVZNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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